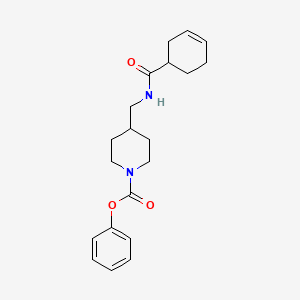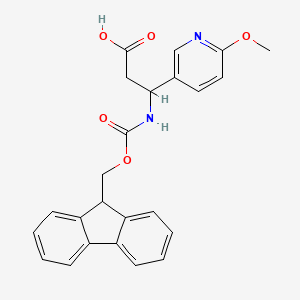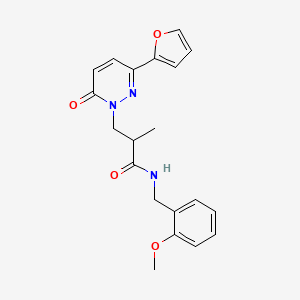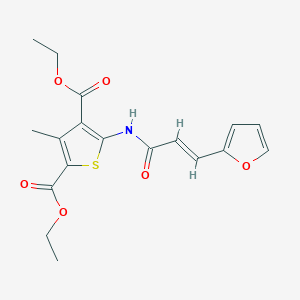
(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate” is a complex organic molecule. It contains several functional groups including an acrylamido group, a furan ring, a thiophene ring, and two ester groups. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acrylamido group could potentially be introduced via a reaction with acrylamide . The furan and thiophene rings could be formed through cyclization reactions . The ester groups could be introduced through a reaction with diethyl dicarboxylate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a delocalized π electron system . The acrylamido group contains a carbon-nitrogen double bond, and the ester groups contain carbon-oxygen double bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its multiple functional groups. For example, the acrylamido group could participate in addition reactions, the furan and thiophene rings could undergo electrophilic aromatic substitution reactions, and the ester groups could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Synthetic Applications and Organic Chemistry Research in the field of organic chemistry has shown significant interest in furan and thiophene derivatives for their potential in creating complex organic compounds. For instance, studies have focused on the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, leading to the formation of dihydrothiopyranofurans and other cyclic systems. Such reactions are crucial for synthesizing novel organic compounds with potential applications in materials science and pharmaceuticals (Pevzner, 2021).
Catalysis and Heteroarylations Palladium-catalysed direct heteroarylations using esters as blocking groups have been explored to access biheteroaryls efficiently. This method is particularly relevant for creating compounds with furan and thiophene derivatives, demonstrating the utility of such molecules in facilitating complex organic reactions (Fu et al., 2012).
Biobased Materials and Polymer Science The development of biobased polymers and materials is another significant area of application. For example, enzymatic synthesis using furan derivatives as building blocks for polyesters highlights the push towards sustainable and environmentally friendly materials. Furan-based compounds, due to their rigid structure and potential for high-performance materials, are of particular interest in this area (Jiang et al., 2014).
Advanced Synthesis Techniques Advanced synthesis techniques leveraging the unique properties of furan and thiophene derivatives have been reported, such as the one-pot synthesis approach to create hetarylaminomethylidene derivatives of furan-2(3H)-ones. This method underscores the versatility of furan derivatives in synthesizing complex molecules that could have applications in medicinal chemistry and material sciences (Tikhomolova et al., 2023).
Photovoltaic Applications In the realm of renewable energy, furan derivatives have been explored for their potential in dye-sensitized solar cells (DSSCs). Phenothiazine derivatives with furan as conjugated linkers, for example, have shown improved performance in DSSCs, highlighting the role of furan derivatives in enhancing the efficiency of photovoltaic devices (Kim et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-4-23-17(21)14-11(3)15(18(22)24-5-2)26-16(14)19-13(20)9-8-12-7-6-10-25-12/h6-10H,4-5H2,1-3H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZCMONNOHFJDJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

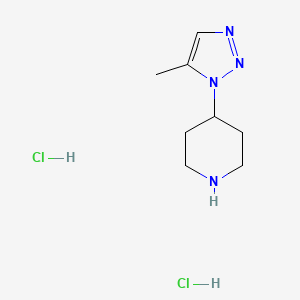
![3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2695788.png)

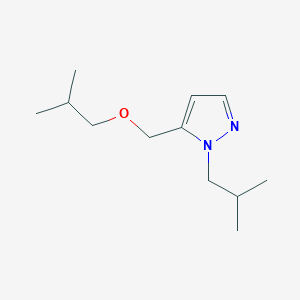
![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
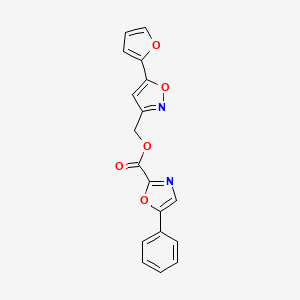

![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)


